molecular formula C13H23NO3 B1434630 tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate CAS No. 1319716-41-0

tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B1434630
CAS No.: 1319716-41-0
M. Wt: 241.33 g/mol
InChI Key: MUMPVHCQFGQIKY-UHFFFAOYSA-N
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Description

tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate: is a chemical compound with the molecular formula C13H23NO3 . It is known for its unique spirocyclic structure, which consists of a nonane ring fused with an azaspiro ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate typically involves the reaction of 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under an inert atmosphere at room temperature to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

  • tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
  • tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • 7-hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

Comparison: tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxyl and tert-butyl ester groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds. For example, the presence of the hydroxyl group allows for additional chemical modifications, while the spirocyclic structure contributes to its stability and potential biological activities .

Properties

IUPAC Name

tert-butyl 8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(9-14)5-4-10(15)8-13/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMPVHCQFGQIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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